molecular formula C21H23NO5 B1254580 3-Methoxy-7-acetylaegeline

3-Methoxy-7-acetylaegeline

Cat. No.: B1254580
M. Wt: 369.4 g/mol
InChI Key: XULKPSWLPHAMGU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-7-acetylaegeline is a naturally occurring alkaloid derivative isolated from Zanthoxylum species (commonly known as Sichuan pepper). It belongs to the aegeline family, characterized by a phenethylamide backbone with variable substituents at positions 3 and 6. The compound was first identified by Ross et al. (2005) using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . Structurally, it features a methoxy group at position 3 and an acetyl group at position 7, distinguishing it from other aegeline analogs (Fig. 1).

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl] acetate

InChI

InChI=1S/C21H23NO5/c1-15(23)27-20(17-10-11-18(25-2)19(13-17)26-3)14-22-21(24)12-9-16-7-5-4-6-8-16/h4-13,20H,14H2,1-3H3,(H,22,24)/b12-9+

InChI Key

XULKPSWLPHAMGU-FMIVXFBMSA-N

Isomeric SMILES

CC(=O)OC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=O)OC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC

Synonyms

3-methoxy-7-acetylaegeline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Aegeline Derivatives

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula* Key References
This compound Methoxy (-OCH₃) Acetyl (-COCH₃) C₁₄H₁₇NO₄
3-Methoxyaegeline Methoxy (-OCH₃) Hydrogen (-H) C₁₂H₁₅NO₃
3-Methoxy-7-cinnamoylaegeline Methoxy (-OCH₃) Cinnamoyl (-COC₆H₅CH₂) C₂₀H₂₁NO₄
7-Acetylaegeline Hydrogen (-H) Acetyl (-COCH₃) C₁₃H₁₅NO₃

*Molecular formulas inferred based on structural data from references.

Bioactivity and Pharmacological Potential

  • 3-Methoxyaegeline : Demonstrated moderate antiplasmodial activity in Plasmodium falciparum assays, though less potent than syncarpamide (a co-isolated compound) .
  • 7-Acetylaegeline : Evaluated for lipid-lowering effects in preclinical models, with mechanisms linked to PPAR-α activation .
  • Cinnamoyl Derivatives : Cinnamoyl-substituted analogs often exhibit enhanced antimicrobial activity due to increased lipophilicity .

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